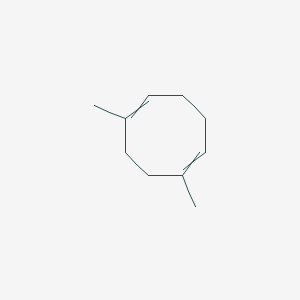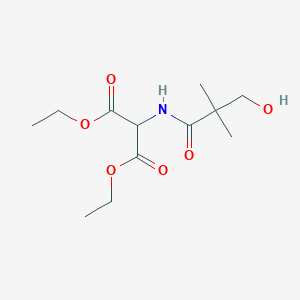
4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE is an organozinc compound that features a benzyl group substituted with a trifluoromethyl group at the para position, coordinated to a zinc(II) ion and chloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE typically involves the reaction of (4-(trifluoromethyl)benzyl)magnesium chloride with zinc(II) chloride. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction is typically performed in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the organozinc compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bound benzyl group is transferred to an electrophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds with organic halides.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides are used under mild conditions.
Cross-Coupling: Catalysts like palladium or nickel are employed, often in the presence of ligands to facilitate the reaction.
Oxidation/Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from reactions involving this compound include substituted benzyl derivatives, which can be further functionalized for various applications.
Scientific Research Applications
Chemistry
In organic synthesis, 4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE is used as a reagent for introducing the (4-(trifluoromethyl)benzyl) group into target molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals where the trifluoromethyl group imparts desirable properties such as increased metabolic stability and lipophilicity.
Biology and Medicine
The compound is explored for its potential in drug discovery and development. The trifluoromethyl group is known to enhance the biological activity of compounds, making this compound a useful intermediate in the synthesis of biologically active molecules.
Industry
In the materials science industry, this compound is used in the development of advanced materials with unique properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE exerts its effects involves the transfer of the (4-(trifluoromethyl)benzyl) group to a target molecule. This transfer is facilitated by the zinc(II) ion, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- (4-methylbenzyl)zinc(II) chloride
- (4-chlorobenzyl)zinc(II) chloride
- (4-fluorobenzyl)zinc(II) chloride
Uniqueness
Compared to similar compounds, 4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE is unique due to the presence of the trifluoromethyl group, which significantly enhances the compound’s chemical and physical properties. The trifluoromethyl group increases the lipophilicity, metabolic stability, and overall reactivity of the compound, making it more versatile and valuable in various applications.
Properties
Molecular Formula |
C8H6ClF3Zn |
|---|---|
Molecular Weight |
260.0 g/mol |
IUPAC Name |
zinc;1-methanidyl-4-(trifluoromethyl)benzene;chloride |
InChI |
InChI=1S/C8H6F3.ClH.Zn/c1-6-2-4-7(5-3-6)8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
ZZGLYJFBLGXGPU-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)C(F)(F)F.[Cl-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-(2,6-dimethylphenyl)-2-{4-[2-(2 chlorophenoxy)acetyl]piperazinyl}acetamide](/img/structure/B8396034.png)

![Carbamimidic acid, N-cyano-N'-[6,7,8,9-tetrahydro-7-(1-pyrrolidinyl)-5H-benzocyclohepten-2-yl]-, phenyl ester](/img/structure/B8396049.png)

